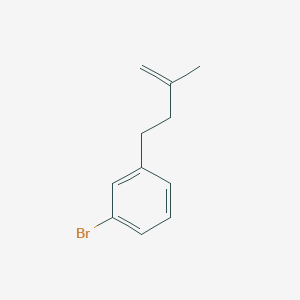

4-(3-Bromophenyl)-2-methyl-1-butene

Vue d'ensemble

Description

The compound "4-(3-Bromophenyl)-2-methyl-1-butene" is a brominated organic molecule that is likely to be of interest in the field of organic chemistry due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "4-(3-Bromophenyl)-2-methyl-1-butene".

Synthesis Analysis

The synthesis of brominated butene derivatives can be achieved through various methods. For instance, the Wittig-Horner reaction has been used to synthesize "(Z)-1-Bromo-2-methyl-1-butene" from butanone, which suggests that similar strategies could be employed for the synthesis of "4-(3-Bromophenyl)-2-methyl-1-butene" . Electrochemical methods have also been employed for the synthesis of chlorinated and brominated butenes, as seen in the preparation of "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene" . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated butenes can be complex, with the possibility of different conformations. For example, "1-bromo-3-methyl-2-butene" has been studied, and the major component of its vapor was found to consist of the gauche conformer . This suggests that "4-(3-Bromophenyl)-2-methyl-1-butene" may also exhibit conformational isomerism. The crystal structure of related compounds, such as "4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene", provides insights into how bromine substituents can affect the overall geometry of the molecule .

Chemical Reactions Analysis

Brominated butenes can undergo a variety of chemical reactions. For instance, "1-Bromo-3-buten-2-one" has been investigated as a building block in organic synthesis, showing reactivity with lithium aluminium hydride, primary amines, and activated methylene compounds . These reactions could be indicative of the types of chemical transformations that "4-(3-Bromophenyl)-2-methyl-1-butene" might undergo, such as reductions, cyclizations, and Michael additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butenes can be influenced by their molecular structure. For example, the crystal structure of "2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate" shows how intermolecular interactions, such as hydrogen bonds and π-π interactions, can stabilize the crystal structure . These interactions are important to consider when predicting the properties of "4-(3-Bromophenyl)-2-methyl-1-butene". Additionally, the electron diffraction study of "1-bromo-3-methyl-2-butene" provides valuable information on bond lengths and angles that could be relevant to understanding the physical properties of the compound .

Applications De Recherche Scientifique

1. Antimicrobial and Antiproliferative Agents

- Summary of Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a bromophenyl group similar to “4-(3-Bromophenyl)-2-methyl-1-butene”, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Biological Activities on Rainbow Trout Alevins

- Summary of Application: A pyrazoline derivative compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a bromophenyl group similar to “4-(3-Bromophenyl)-2-methyl-1-butene”, has been synthesized and studied for its biological activities on rainbow trout alevins .

- Methods of Application: The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative .

- Results or Outcomes: The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

3. Neurotoxic Potentials on Rainbow Trout Alevins

- Summary of Application: A pyrazoline derivative compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a bromophenyl group similar to “4-(3-Bromophenyl)-2-methyl-1-butene”, has been synthesized and studied for its neurotoxic potentials on rainbow trout alevins .

- Methods of Application: The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative .

- Results or Outcomes: This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

4. Radiosynthesis of 2-[18F] Fluorine-N-(3-Bromophenyl)-6,7-Dimethoxyquinazoline-4-Amine

- Summary of Application: The compound 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .

- Methods of Application: The study involved the synthesis of 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] and the study of its biodistribution and micro-PET in normal mice .

- Results or Outcomes: The 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

5. Synthesis of Heterocyclic Liquid Crystals

- Summary of Application: The compound 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, which contains a bromophenyl group similar to “4-(3-Bromophenyl)-2-methyl-1-butene”, has been used as a key intermediate in the synthesis of heterocyclic liquid crystals .

- Methods of Application: The study involved the synthesis of new comb-shaped methacrylate oligomers derived from 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .

- Results or Outcomes: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

6. Synthesis of Radiotracers for PET Imaging

- Summary of Application: The compound 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .

- Methods of Application: The study involved the synthesis of 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] and the study of its biodistribution and micro-PET in normal mice .

- Results or Outcomes: The 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was obtained in 20–30 % yields with more than 99 % radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Safety And Hazards

Orientations Futures

Propriétés

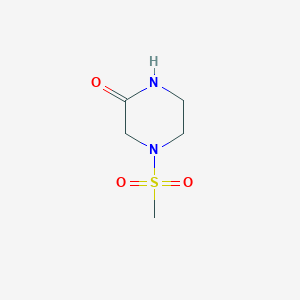

IUPAC Name |

1-bromo-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZOXVPREXACCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535472 | |

| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-2-methyl-1-butene | |

CAS RN |

90433-27-5 | |

| Record name | 1-Bromo-3-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90433-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

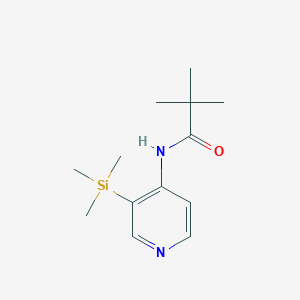

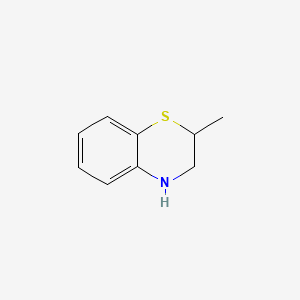

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)